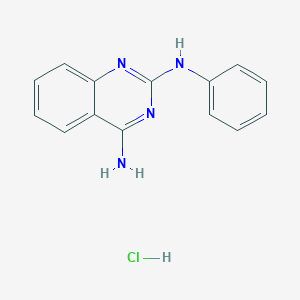

N~2~-Phenyl-2,4-quinazolinediamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N-phenylquinazoline-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4.ClH/c15-13-11-8-4-5-9-12(11)17-14(18-13)16-10-6-2-1-3-7-10;/h1-9H,(H3,15,16,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMJTIDFCDOMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387962 | |

| Record name | N*2*-Phenyl-quinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139308-45-5 | |

| Record name | N*2*-Phenyl-quinazoline-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N2-Phenyl-2,4-quinazolinediamine hydrochloride mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of 2,4-Quinazolinediamine-Based Kinase Inhibitors

Introduction

The 2,4-quinazolinediamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. While the specific compound N2-Phenyl-2,4-quinazolinediamine hydrochloride is not extensively characterized in public literature, its core structure is highly homologous to a well-understood class of anti-cancer agents that target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This guide will, therefore, elucidate the core mechanism of action attributable to this chemical class, with a primary focus on Gefitinib (Iressa) as a representative and extensively studied example. The principles discussed herein are broadly applicable to novel derivatives sharing the 2,4-quinazolinediamine core and are intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding.

This guide will delve into the molecular interactions, the downstream cellular consequences of target inhibition, and the key experimental methodologies used to characterize these mechanisms.

Part 1: The Molecular Target - The EGFR Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).

The EGFR Activation Cascade

The activation of EGFR is a multi-step process initiated by the binding of its cognate ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α). This binding event induces a conformational change in the receptor, leading to its dimerization and the subsequent activation of its intracellular tyrosine kinase domain. The activated kinase then autophosphorylates specific tyrosine residues in its C-terminal tail, creating docking sites for various downstream signaling proteins that propagate the signal cascade.

Caption: The EGFR activation and signaling cascade.

The Quinazoline Inhibitor Binding Pocket

2,4-Quinazolinediamine derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. The quinazoline ring system serves as a scaffold that mimics the adenine ring of ATP, allowing it to anchor within the hydrophobic pocket. The N1 and N3 nitrogens of the quinazoline core form critical hydrogen bonds with the "hinge region" of the kinase, specifically with the backbone amide of Met793. This interaction is a hallmark of many kinase inhibitors and is essential for potent inhibition.

The phenyl group at the N2 position, as suggested by the name N2-Phenyl-2,4-quinazolinediamine, would likely occupy a hydrophobic pocket within the active site, contributing to the overall binding affinity. Substitutions on this phenyl ring and on the quinazoline core itself are synthetically varied to enhance potency and selectivity for EGFR over other kinases.

Part 2: Downstream Signaling Inhibition

By blocking the ATP-binding site, 2,4-quinazolinediamine-based inhibitors prevent the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways. The two major pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.

The MAPK Pathway

The MAPK pathway is a central regulator of cell proliferation. Inhibition of EGFR phosphorylation prevents the recruitment of adaptor proteins like Grb2, which in turn blocks the activation of Ras and the downstream kinase cascade. The net effect is a halt in proliferative signals.

The PI3K/Akt Pathway

The PI3K/Akt pathway is crucial for cell survival and growth. By inhibiting EGFR, the activation of PI3K is abrogated, leading to decreased levels of activated Akt. This promotes the activity of pro-apoptotic proteins and can induce cell cycle arrest.

Caption: Inhibition of MAPK and PI3K/Akt pathways by a quinazoline inhibitor.

Part 3: Experimental Validation of the Mechanism of Action

A series of well-established experimental protocols are employed to characterize the mechanism of action of 2,4-quinazolinediamine-based inhibitors.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of the compound on the purified EGFR kinase domain and to quantify its potency (e.g., IC50).

Methodology:

-

Reagents and Setup:

-

Purified recombinant EGFR kinase domain.

-

A specific peptide substrate for EGFR.

-

ATP, often radiolabeled ([γ-³²P]ATP) or coupled to a detection system (e.g., ADP-Glo™).

-

The test inhibitor (N2-Phenyl-2,4-quinazolinediamine hydrochloride) at various concentrations.

-

Assay buffer containing MgCl₂ and other necessary cofactors.

-

-

Procedure:

-

The EGFR kinase is pre-incubated with a serial dilution of the inhibitor for a set period (e.g., 15-30 minutes) at room temperature.

-

The kinase reaction is initiated by adding the peptide substrate and ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity or luminescence, depending on the assay format.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The data are then fitted to a dose-response curve to determine the IC50 value.

Trustworthiness: This in vitro assay directly measures the interaction between the inhibitor and its target, isolated from other cellular components, providing a clean assessment of direct inhibitory potential.

Cellular Assays: Western Blotting

Objective: To confirm that the inhibitor blocks EGFR signaling within a cellular context by measuring the phosphorylation status of EGFR and its downstream targets.

Methodology:

-

Cell Culture and Treatment:

-

Select a cancer cell line that overexpresses EGFR (e.g., A431) or harbors an activating EGFR mutation (e.g., PC-9).

-

Culture the cells to approximately 80% confluency.

-

Serum-starve the cells for several hours to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.

-

Stimulate the cells with EGF for a short period (e.g., 15 minutes) to activate the EGFR pathway.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. A loading control (e.g., β-actin or GAPDH) is also probed.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: The band intensities for the phosphorylated proteins are normalized to their respective total protein levels. A dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK in the presence of the inhibitor confirms its on-target cellular activity.

Caption: A typical workflow for Western blot analysis.

Cell Viability and Apoptosis Assays

Objective: To determine the functional consequence of EGFR inhibition on cancer cells, i.e., whether it inhibits proliferation or induces cell death.

Methodology:

-

Cell Viability (e.g., MTS/MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the inhibitor for an extended period (e.g., 72 hours).

-

Add a tetrazolium salt (MTS or MTT) to the wells. Viable, metabolically active cells will convert the salt into a colored formazan product.

-

Measure the absorbance of the formazan product. The intensity of the color is proportional to the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Apoptosis (e.g., Annexin V/PI Staining):

-

Treat cells with the inhibitor for a period known to induce apoptosis (e.g., 24-48 hours).

-

Stain the cells with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Trustworthiness: These assays provide a direct measure of the inhibitor's desired anti-cancer effect at a cellular level, linking the molecular mechanism to a functional outcome.

Part 4: Quantitative Data Summary

The potency of a 2,4-quinazolinediamine-based inhibitor is typically summarized by its IC50 or GI50 values from the assays described above. For a hypothetical N2-Phenyl-2,4-quinazolinediamine hydrochloride targeting wild-type EGFR, the expected data might look as follows:

| Assay Type | Parameter | Typical Value Range | Purpose |

| Biochemical Kinase Assay | IC50 | 1 - 100 nM | Measures direct, cell-free inhibition of the EGFR kinase. |

| Cell Viability Assay | GI50 | 10 - 1000 nM | Measures the effect on cancer cell proliferation over time. |

| Western Blot Analysis | IC50 | 10 - 500 nM | Measures the inhibition of EGFR phosphorylation in a cellular context. |

Note: These values are illustrative and would need to be determined experimentally for any novel compound.

Conclusion

The mechanism of action of N2-Phenyl-2,4-quinazolinediamine hydrochloride and related compounds is centered on the competitive inhibition of the ATP-binding site within the EGFR tyrosine kinase domain. This direct inhibition abrogates the receptor's signaling function, primarily through the MAPK and PI3K/Akt pathways, leading to decreased cell proliferation and survival. The characterization of this mechanism relies on a tiered approach of biochemical, cellular, and functional assays that together provide a comprehensive and validated understanding of the compound's activity. This foundational knowledge is critical for the rational design of next-generation inhibitors and their effective clinical application.

References

-

Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137. [Link]

-

Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139. [Link]

-

Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [Link]

-

Brem, F., & Eder, J. (2004). The 4-anilinoquinazoline class of inhibitors of the epidermal growth factor receptor tyrosine kinase. Drugs of the Future, 29(5), 491. [Link]

N2-Phenyl-2,4-quinazolinediamine hydrochloride biological targets

An In-depth Technical Guide to the Biological Targets of N2-Phenyl-2,4-quinazolinediamine Hydrochloride and its Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity. This technical guide provides a detailed exploration of the biological targets of N2-Phenyl-2,4-quinazolinediamine hydrochloride and its closely related analogs. While specific data on this exact hydrochloride salt is limited in publicly accessible literature, a wealth of information on the broader class of 2,4-disubstituted quinazolines and 4-anilinoquinazolines allows for a comprehensive and predictive analysis of its likely molecular interactions and mechanisms of action. This document synthesizes findings from extensive research on this chemical class, focusing primarily on their role as kinase inhibitors in oncology. Furthermore, it delves into other potential therapeutic applications and provides detailed experimental protocols for researchers seeking to evaluate similar compounds.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring, is a fundamental building block in the development of therapeutic agents.[1][2] Its structural rigidity, coupled with the capacity for diverse substitutions at various positions, allows for the fine-tuning of its pharmacological properties.[2] This has led to the successful development of numerous FDA-approved drugs for a variety of diseases, most notably cancer.[3][4]

The 4-aminoquinazoline core, in particular, has proven to be an exceptionally effective pharmacophore for the development of protein kinase inhibitors.[5] Marketed anticancer drugs such as gefitinib, erlotinib, and lapatinib all feature this structural motif and function by targeting key kinases in cancer signaling pathways.[5] N2-Phenyl-2,4-quinazolinediamine hydrochloride belongs to this esteemed class of compounds, and its biological activity is predicted to be primarily driven by the inhibition of specific protein kinases.

Chemical Structure and Inferred Structure-Activity Relationships

The core structure of N2-Phenyl-2,4-quinazolinediamine features a phenyl group at the N2 position and an amino group at the C4 position of the quinazoline ring. This substitution pattern is a variation of the well-studied 4-anilinoquinazoline scaffold, where the phenyl group is at the C4 position. The presence of amine groups at both the C2 and C4 positions suggests multiple points for hydrogen bonding within a target's active site, a key feature for potent biological activity.

Based on extensive research on related quinazoline derivatives, the following structure-activity relationships can be inferred:

-

The Quinazoline Core : Acts as a scaffold that mimics the adenine portion of ATP, enabling competitive inhibition at the ATP-binding site of kinases.

-

The Phenyl Group at N2 : This group likely occupies a hydrophobic pocket within the kinase domain, contributing to the overall binding affinity and potentially influencing selectivity.

-

The Amino Group at C4 : This group is crucial for forming hydrogen bonds with key residues in the hinge region of the kinase active site, a hallmark of many quinazoline-based kinase inhibitors.

Primary Biological Targets: Protein Kinases in Oncology

The overexpression or mutation of protein kinases is a common driver of tumorigenesis, making them prime targets for cancer therapy.[6] Derivatives of the 4-aminoquinazoline scaffold are well-established as potent inhibitors of several key oncogenic kinases.[5]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a frequent event in various cancers, including non-small cell lung cancer and colorectal cancer.[6][7] Numerous 4-anilinoquinazoline derivatives have been developed as EGFR inhibitors.[7][8] It is highly probable that N2-Phenyl-2,4-quinazolinediamine hydrochloride also targets EGFR.

Mechanism of Action: The compound likely acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: EGFR signaling pathway and the inhibitory action of N2-Phenyl-2,4-quinazolinediamine HCl.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is another receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels.[8] Angiogenesis is essential for tumor growth and metastasis. Several 4-anilinoquinazoline derivatives have been designed as dual inhibitors of both EGFR and VEGFR-2, offering a synergistic anti-cancer effect.[7]

Mechanism of Action: Similar to its action on EGFR, the compound would competitively inhibit the ATP-binding site of VEGFR-2, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.

Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play critical roles in mitosis.[9] Their overexpression is common in many cancers and is associated with genomic instability.[9] Some quinazoline derivatives have been identified as potent inhibitors of Aurora kinases, particularly Aurora B.[9][10]

Mechanism of Action: Inhibition of Aurora kinases disrupts the proper formation of the mitotic spindle and chromosome segregation, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.[10][11]

Other Potential Kinase Targets

The versatility of the quinazoline scaffold allows for its interaction with a broader range of kinases. Depending on the specific substitutions, related compounds have shown inhibitory activity against:

-

HER2 (Human Epidermal Growth Factor Receptor 2) [12]

-

CDK2 (Cyclin-Dependent Kinase 2) [12]

-

c-Met [13]

Other Potential Biological Activities

While kinase inhibition is the most probable mechanism of action, the quinazoline core is also present in compounds with other biological activities.

-

Antiparasitic Activity : N2,N4-disubstituted quinazoline-2,4-diamines have been investigated for their antileishmanial activity, potentially through the inhibition of dihydrofolate reductase (DHFR) in the parasite.[14]

-

Antimicrobial Activity : Various quinazoline derivatives have demonstrated antibacterial and antifungal properties.[3][15][16]

-

G-Quadruplex Stabilization : Some complex quinazoline derivatives have been shown to act as G-quadruplex stabilizing agents, which can interfere with telomere maintenance and oncogene expression.[17]

Experimental Protocols for Target Validation and Characterization

For researchers investigating the biological targets of N2-Phenyl-2,4-quinazolinediamine hydrochloride or similar compounds, the following experimental workflows are fundamental.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

Principle: A recombinant kinase is incubated with its substrate (often a peptide) and ATP in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified, typically using methods like radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

Step-by-Step Methodology (Luminescence-based):

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Dilute the compound to various concentrations in assay buffer.

-

Prepare a solution of the target kinase and its specific peptide substrate in assay buffer.

-

Prepare an ATP solution at a concentration close to its Km for the kinase.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the kinase and substrate solution.

-

Add the test compound dilutions (and a DMSO control).

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescence-based reagent like Kinase-Glo®.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines that are known to be dependent on the target kinase.

Principle: Cancer cells are cultured in the presence of varying concentrations of the test compound. After a period of incubation (typically 72 hours), the number of viable cells is determined using assays that measure metabolic activity (e.g., MTT, MTS) or ATP content (e.g., CellTiter-Glo®).

Step-by-Step Methodology (MTS Assay):

-

Cell Seeding:

-

Harvest cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) and count them.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the compound dilutions (and a vehicle control).

-

-

Incubation:

-

Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

-

-

Viability Measurement:

-

Add a solution of MTS reagent to each well.

-

Incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

-

Measure the absorbance of the formazan product at 490 nm using a plate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Determine the GI50 value (the concentration of the compound that inhibits 50% of cell growth) from a dose-response curve.

-

Quantitative Data Summary for Related Compounds

To provide a context for the potential potency of N2-Phenyl-2,4-quinazolinediamine hydrochloride, the following table summarizes the inhibitory activities of some related 4-anilinoquinazoline and quinazolinone derivatives against various cancer cell lines and kinases.

| Compound Class/Example | Target(s) | Assay | IC50/GI50 Value | Reference |

| 4-Anilinoquinazoline (cpd 4a) | EGFR | MKN45 Cell Proliferation | 2.5 µM | [13] |

| Gefitinib (Control) | EGFR | MKN45 Cell Proliferation | 3.2 µM | [13] |

| PVHD121 (1a) | Tubulin | A549 Cell Proliferation | 0.1 - 0.3 µM | [18] |

| Quinazolin-4(3H)-one (cpd 2i) | CDK2 | Kinase Assay | 0.173 µM | [12] |

| Quinazolin-4(3H)-one (cpd 3i) | HER2 | Kinase Assay | 0.079 µM | [12] |

| Lapatinib (Control) | HER2 | Kinase Assay | 0.078 µM | [12] |

| 4-anilinoquinazoline (cpd 10a/10g) | EGFR/VEGFR-2 | Kinase Assay | Potent Inhibition | [8] |

Conclusion

N2-Phenyl-2,4-quinazolinediamine hydrochloride belongs to a class of compounds with significant therapeutic potential, primarily as inhibitors of protein kinases central to cancer biology. Based on extensive data from related analogs, its primary biological targets are likely to include EGFR, VEGFR-2, and potentially other kinases such as Aurora kinases. This guide provides a foundational understanding of its probable mechanisms of action and offers robust, field-proven experimental protocols for its further investigation. As with any drug development candidate, thorough in vitro and in vivo characterization is essential to fully elucidate its therapeutic window and potential for clinical translation.

References

- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.

- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed.

- novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Eco-Vector Journals Portal.

- Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis.

- Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. NIH.

- Synthesis and Biological Evaluation of Some New Fused Quinazoline Derivatives.

- Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents.

- New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI.

- Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.

- Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. NIH.

- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH.

- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. NIH.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.

- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI.

- Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.

- Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors.

- Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of Some New Fused Quinazoline Derivatives | Semantic Scholar [semanticscholar.org]

- 16. ijpras.com [ijpras.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

N2-Phenyl-2,4-quinazolinediamine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of N2-Phenyl-2,4-quinazolinediamine hydrochloride

This guide provides a comprehensive technical overview of N2-Phenyl-2,4-quinazolinediamine hydrochloride, a molecule of significant interest within the broader class of quinazoline derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational chemical data, proven experimental methodologies, and field-proven insights to facilitate its application in research and development. The narrative moves from fundamental identification and synthesis to detailed analytical characterization and a discussion of its potential biological mechanism, grounded in authoritative scientific literature.

Core Molecular Identity and Physicochemical Profile

N2-Phenyl-2,4-quinazolinediamine hydrochloride belongs to the quinazoline family, a class of heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1] The 2,4-diamino substitution pattern is a well-established pharmacophore, appearing in numerous biologically active molecules. The presence of the N2-phenyl group and its formulation as a hydrochloride salt are critical determinants of its chemical behavior and potential therapeutic applications.

The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent molecule, which is a crucial consideration for both in vitro biological assays and potential in vivo applications.[2] Improved solubility facilitates easier handling, formulation, and bioavailability.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | N2-phenylquinazoline-2,4-diamine;hydrochloride | [3] |

| CAS Number | 139308-45-5 | [3] |

| Molecular Formula | C₁₄H₁₂N₄ · HCl | [3] |

| Molecular Weight | 272.74 g/mol | |

| Physical Form | Solid | |

| Purity | ≥95% (Typical) | |

| Storage Temperature | Room Temperature | |

| InChI Key | RAMJTIDFCDOMHW-UHFFFAOYSA-N |

Synthesis Pathway and Experimental Protocol

The synthesis of N2,N4-disubstituted quinazoline-2,4-diamines is a well-trodden path in organic chemistry, offering robustness and versatility.[4][5] The most common and reliable route proceeds through a multi-step sequence starting from readily available anthranilic acid derivatives. This approach provides high yields and allows for modular installation of various substituents at the 2- and 4-positions.

Rationale for the Synthetic Strategy

The chosen pathway leverages a classical chemical progression that ensures regioselective substitution.[4]

-

Cyclization: The initial formation of the quinazoline-2,4-dione core from anthranilic acid and urea is a foundational step in building the heterocyclic system.

-

Chlorination: Conversion of the dione to the 2,4-dichloroquinazoline intermediate using a strong chlorinating agent like phosphorus oxychloride (POCl₃) is critical. This step transforms the hydroxyl groups into excellent leaving groups (chlorides), activating the 2- and 4-positions for subsequent nucleophilic substitution.

-

Sequential Amination: The differential reactivity of the C4 and C2 positions on the 2,4-dichloroquinazoline core is the cornerstone of this strategy. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack by an amine. This allows for the selective introduction of the first amino group at C4. The second amination at the less reactive C2 position typically requires more forcing conditions (e.g., higher temperature) to proceed to completion, enabling the controlled synthesis of the desired N2-Phenyl-2,4-quinazolinediamine.

Synthetic Workflow Diagram

Caption: General synthetic route for N2-Phenyl-2,4-quinazolinediamine hydrochloride.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for synthesizing N2,N4-disubstituted quinazoline-2,4-diamines.[4]

Step 1: Synthesis of 2,4-Dichloroquinazoline (c)

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, combine quinazoline-2,4-dione (1 eq.) with phosphorus oxychloride (POCl₃, 5-10 eq.).

-

Add a catalytic amount of N,N-dimethylaniline (0.1 eq.).

-

Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃.

-

A precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2,4-dichloroquinazoline.

Step 2: Synthesis of 4-Amino-2-chloroquinazoline (d)

-

Dissolve 2,4-dichloroquinazoline (1 eq.) in a suitable solvent such as isopropanol or THF.

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add aqueous ammonium hydroxide (excess) dropwise while stirring vigorously.

-

Allow the reaction to stir at room temperature for 2-4 hours. The progress should be monitored by TLC.

-

Upon completion, remove the solvent under reduced pressure. Recrystallize the resulting solid from ethanol or a similar solvent to yield the purified 4-amino-2-chloroquinazoline.

Step 3: Synthesis of N2-Phenyl-2,4-quinazolinediamine (e)

-

Combine 4-amino-2-chloroquinazoline (1 eq.) and aniline (1.5-2 eq.) in a sealed tube or a flask with a reflux condenser.

-

Heat the mixture at 120-140 °C for 8-12 hours.

-

Cool the reaction to room temperature. Treat the resulting solid with a dilute aqueous HCl solution to protonate the desired product and unreacted aniline.

-

Filter and wash with water. Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.

-

Purify the solid by column chromatography (silica gel, typically with a dichloromethane/methanol or ethyl acetate/hexane gradient) to obtain pure N2-Phenyl-2,4-quinazolinediamine.

Step 4: Formation of the Hydrochloride Salt (f)

-

Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, methanol, or 1,4-dioxane).

-

To this solution, add a solution of HCl in diethyl ether or 1,4-dioxane (1.1 eq.) dropwise with stirring.

-

A precipitate of the hydrochloride salt will form immediately.

-

Stir for an additional 30 minutes, then collect the solid by filtration. Wash with cold diethyl ether and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for a molecule of this class.

Table 2: Expected Analytical Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the δ 7.0-8.5 ppm range corresponding to the protons on the quinazoline core and the N-phenyl ring.[6][7] - Amine Protons: Broad singlets for the -NH₂ and -NH- protons, which may be exchangeable with D₂O. Their chemical shifts can vary depending on solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons: A series of signals typically between δ 110-150 ppm.[6][7] - Quaternary Carbons (C2, C4): Signals at lower field (downfield), often above δ 150 ppm, corresponding to the carbons bearing the nitrogen substituents.[8] |

| Mass Spectrometry (MS) | - (ESI+): An [M+H]⁺ ion corresponding to the mass of the free base (C₁₄H₁₂N₄), expected at m/z ≈ 237.11.[6] |

| Infrared (IR) Spectroscopy | - N-H Stretch: Broad absorptions in the 3200-3500 cm⁻¹ region. - C=N and C=C Stretch: Sharp absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings. |

| Melting Point | Expected to be a high-melting solid, characteristic of hydrochloride salts of organic bases. Decomposition may occur at high temperatures. |

Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

While the specific biological target of N2-Phenyl-2,4-quinazolinediamine hydrochloride is not definitively established in publicly available literature, the quinazoline-2,4-diamine scaffold is a classic structural motif for inhibitors of dihydrofolate reductase (DHFR).[4] DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer agents.

Mechanistic Rationale

The 2,4-diaminoquinazoline structure mimics the diaminopyrimidine portion of the natural DHFR substrate, dihydrofolic acid. This structural similarity allows it to bind to the active site of the enzyme, preventing the substrate from binding and being reduced. The N2-phenyl group likely occupies a hydrophobic pocket within the enzyme's active site, contributing to binding affinity and selectivity.[4]

Signaling Pathway Diagram

Caption: Proposed inhibition of DHFR by N2-Phenyl-2,4-quinazolinediamine.

Protocol: In Vitro DHFR Inhibition Assay

This protocol provides a self-validating system to assess the inhibitory potential of the compound against DHFR.

Objective: To determine the IC₅₀ value of N2-Phenyl-2,4-quinazolinediamine hydrochloride against recombinant DHFR.

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolic acid (DHF) substrate

-

NADPH cofactor

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 75 mM KCl, 1 mM DTT

-

Test Compound: N2-Phenyl-2,4-quinazolinediamine hydrochloride

-

Positive Control: Methotrexate

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer. Also, prepare a dilution series for methotrexate.

-

Assay Setup: In each well of the 96-well plate, add:

-

80 µL of Assay Buffer

-

10 µL of the test compound dilution (or DMSO for control, or methotrexate for positive control)

-

10 µL of a 200 µM NADPH solution in assay buffer

-

10 µL of a 20 ng/µL DHFR enzyme solution in assay buffer

-

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of a 1 mM DHF solution in assay buffer to each well.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis:

-

Calculate the rate (slope) of the reaction for each concentration.

-

Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Causality and Validation: The rate of NADPH consumption (decrease in A₃₄₀) is directly proportional to DHFR activity. A dose-dependent decrease in this rate in the presence of the test compound, similar to the effect of the known inhibitor methotrexate, validates its inhibitory action on the enzyme.

Conclusion and Future Directions

N2-Phenyl-2,4-quinazolinediamine hydrochloride is a synthetically accessible compound with a high potential for biological activity, likely through the inhibition of dihydrofolate reductase. The methodologies outlined in this guide provide a robust framework for its synthesis, characterization, and preliminary biological evaluation. Future research should focus on obtaining empirical data for its physicochemical properties, confirming its mechanism of action through enzymatic and cellular assays, and exploring its structure-activity relationship (SAR) by synthesizing and testing analogues with varied substitution patterns on the phenyl ring and the quinazoline core. Such studies will be invaluable for its potential development in antimicrobial or anticancer research programs.

References

-

Cunningham, M. L., et al. (2014). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS Medicinal Chemistry Letters. Available at: [Link]

-

PubChem. (n.d.). N-(2-ethylphenyl)quinazolin-4-amine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2025). Study of the structure of 2-phenylquinazolin-4(3H)-one hydrochloride by X-ray diffraction analysis. ResearchGate. Available at: [Link]

-

El-Sayed, M. A.-A., et al. (2016). Synthesis and Reactivity of[3][4][9]Triazolo-annelated Quinazolines. Molecules. Available at: [Link]

-

Chen, Z., et al. (2017). Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. RSC Advances. Available at: [Link]

-

Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Available at: [Link]

-

ResearchGate. (n.d.). Steps involved in synthesis of 3-(benzylideneamino)-2-phenyl quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of quinazolines from 2-(phenyl-ethynyl)aniline and benzonitriles. ResearchGate. Available at: [Link]

-

Neochoritis, C. G., et al. (2019). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available at: [Link]

-

Angelo, M. M., et al. (1983). N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines as potential antifilarial agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]

-

Faizi, M. S. H., et al. (2014). Crystal structure of N1-phenyl-N4-[(quinolin-2-yl)methylidene]benzene-1,4-diamine. Acta Crystallographica Section E. Available at: [Link]

-

PubChem. (n.d.). N2-(3-Fluoro-phenyl)-quinazoline-2,4-diamine. National Center for Biotechnology Information. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

Regan, C. P., et al. (2016). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Weiss, T., et al. (2017). Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions. Journal of Chromatography B. Available at: [Link]

-

Hu, X., et al. (2022). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Available at: [Link]

-

SpectraBase. (n.d.). N-(2-Furylmethyl)-2-phenyl-4-quinazolinamine, N-methyl-. Available at: [Link]

-

PubChem. (n.d.). 5-Phenylsulfanyl-2,4-Quinazolinediamine. National Center for Biotechnology Information. Available at: [Link]

-

Al-Ghorbani, M., et al. (2016). Crystal structure and Hirshfeld surface analysis of 5-oxo-7-phenyl-2-(phenylamino)-1H-[3][4][9]triazolo[1,5-a]pyridine-6,8-dicarbonitrile dimethyl sulfoxide monosolvate. Acta Crystallographica Section E. Available at: [Link]

-

ResearchGate. (2020). 5,6-Dihydro-[3][4][9]triazolo[1,5-с]quinazolines. Message 2. [5+1]-cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aliphatic and aromatic. ResearchGate. Available at: [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hit2Lead | N~2~-phenyl-2,4-quinazolinediamine hydrochloride | CAS# 139308-45-5 | MFCD05987716 | BB-7752936 [hit2lead.com]

- 4. Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazoline synthesis [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

The N2-Phenyl-2,4-quinazolinediamine Hydrochloride Scaffold: A Technical Guide to Structure-Activity Relationships for Kinase Inhibition

Abstract

The N2-Phenyl-2,4-quinazolinediamine hydrochloride scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous clinically approved and investigational drugs. Its inherent ability to mimic the hinge-binding region of ATP in protein kinases has established it as a critical pharmacophore in the development of targeted cancer therapies. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of this scaffold with various protein kinases, with a particular focus on Epidermal Growth Factor Receptor (EGFR) kinase. We will dissect the causal relationships behind key structural modifications, provide validated experimental protocols for synthesis and evaluation, and present a logical framework for the rational design of next-generation kinase inhibitors.

Introduction: The Quinazoline Core as a Premier Kinase Inhibitor Scaffold

Quinazoline and its derivatives are nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[1][2] Notably, the 2,4-disubstituted quinazoline framework has proven to be an exceptionally effective scaffold for the development of protein kinase inhibitors.[3][4] Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib, are based on this core structure, highlighting its clinical significance.[3][5][6]

The success of the quinazoline scaffold lies in its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition. The N2-phenyl group and substitutions at the 4-position provide crucial points for molecular recognition and allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will systematically explore the SAR of the N2-Phenyl-2,4-quinazolinediamine core, providing researchers with the foundational knowledge to design and synthesize novel and effective kinase inhibitors.

Core Structure-Activity Relationships (SAR) of N2-Phenyl-2,4-quinazolinediamine Derivatives

The biological activity of N2-Phenyl-2,4-quinazolinediamine derivatives is highly dependent on the nature and position of substituents on both the quinazoline ring and the N2-phenyl moiety. Understanding these relationships is paramount for optimizing inhibitor potency and selectivity.

The Quinazoline Core: The Hinge-Binding Motif

The quinazoline ring system is the cornerstone of the pharmacophore, primarily responsible for anchoring the inhibitor within the ATP-binding site of the kinase.

-

Position 4 Substitutions: The substituent at the 4-position of the quinazoline ring plays a critical role in modulating activity. Generally, anilino groups at this position have been found to be highly favorable for potent EGFR inhibition.[7] Small, lipophilic, and electron-withdrawing groups on the 4-anilino ring, particularly at the 3-position, often enhance potency.[7] For example, a 3-bromo or 3-chloro substituent can significantly increase inhibitory activity against EGFR.[7]

-

Positions 6 and 7 Substitutions: The 6- and 7-positions of the quinazoline ring offer significant opportunities for modification to improve potency and solubility. Electron-donating groups, such as methoxy (OMe) or other alkoxy groups, at these positions generally lead to increased activity.[7] The 6,7-dimethoxy substitution pattern is a common feature in highly potent EGFR inhibitors.[7] These groups can also be modified to introduce solubilizing moieties or reactive groups for covalent inhibition.

The N2-Phenyl Group: The Selectivity and Potency Modulator

The N2-phenyl group extends into a more variable region of the ATP-binding pocket, and modifications here can significantly impact both potency and selectivity against different kinases.

-

Substitution Pattern on the Phenyl Ring: The substitution pattern on the N2-phenyl ring is a key determinant of selectivity. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, specific substitutions on this ring were crucial for achieving high potency and selectivity over other kinases like p38.[8]

-

Introduction of Heterocycles: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel interactions within the kinase active site. This strategy has been explored to develop inhibitors with improved activity against various cancer cell lines.[3]

Summary of Key SAR Findings

The following table summarizes the general SAR trends for N2-Phenyl-2,4-quinazolinediamine derivatives as kinase inhibitors, with a focus on EGFR.

| Molecular Position | Substituent Type | General Effect on Activity (EGFR) | Rationale |

| Quinazoline C4 | 3-Substituted Anilino (e.g., 3-Br, 3-Cl) | Increased Potency | Favorable interactions in a specific pocket of the ATP-binding site.[7] |

| Quinazoline C6, C7 | Electron-Donating Groups (e.g., OMe) | Increased Potency | Enhances electron density of the quinazoline ring, potentially strengthening hinge binding.[7] |

| N2-Phenyl Ring | Varies depending on kinase target | Modulates Selectivity and Potency | Interacts with more variable regions of the ATP-binding pocket.[8] |

Experimental Protocols

The synthesis and evaluation of N2-Phenyl-2,4-quinazolinediamine derivatives involve a series of well-established chemical and biological procedures.

General Synthesis of N2,N4-Disubstituted Quinazoline-2,4-diamines

A common and effective method for the synthesis of the N2,N4-disubstituted quinazoline-2,4-diamine core involves a stepwise nucleophilic substitution on a 2,4-dichloroquinazoline precursor.[9]

Step-by-Step Methodology:

-

Cyclization: Start with a commercially available anthranilic acid, which is cyclized with urea to form the corresponding quinazoline-2,4-dione.[9]

-

Chlorination: The quinazoline-2,4-dione is then reacted with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the 2,4-dichloroquinazoline intermediate.[9]

-

Selective Substitution at C4: The 4-chloro position is more reactive than the 2-chloro position, allowing for selective substitution. React the 2,4-dichloroquinazoline with the desired primary amine (e.g., a substituted aniline) to yield the 4-amino-2-chloroquinazoline.[9]

-

Substitution at C2: The final N2-substituent is introduced by reacting the 4-amino-2-chloroquinazoline with a second primary amine (e.g., a substituted phenylamine) to afford the target N2,N4-disubstituted quinazoline-2,4-diamine.[9]

Diagram of Synthetic Workflow:

Caption: General synthetic scheme for N2,N4-disubstituted quinazoline-2,4-diamines.

In Vitro Kinase Inhibition Assay (Example: EGFR)

To determine the inhibitory potency of the synthesized compounds, an in vitro kinase assay is performed.

Step-by-Step Methodology:

-

Reagents and Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit).

-

Assay Preparation: Prepare a series of dilutions of the test compounds in a suitable buffer.

-

Kinase Reaction: In a microplate, combine the EGFR enzyme, the substrate, and the test compound at various concentrations.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate or the remaining ATP using the chosen detection method.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Mechanism of Action: Targeting the EGFR Signaling Pathway

The N2-Phenyl-2,4-quinazolinediamine derivatives primarily exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[10] Overexpression or mutation of EGFR is a common driver of tumorigenesis in various cancers.[10][11]

Signaling Pathway Overview:

Under normal physiological conditions, the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, activating pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways ultimately promote cell proliferation, survival, and migration.

N2-Phenyl-2,4-quinazolinediamine-based inhibitors act as competitive inhibitors of ATP at the kinase domain of EGFR. By occupying the ATP-binding site, they prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This leads to the inhibition of cancer cell growth and, in some cases, the induction of apoptosis.

Diagram of EGFR Signaling Pathway Inhibition:

Caption: Inhibition of the EGFR signaling pathway by N2-Phenyl-2,4-quinazolinediamine derivatives.

Conclusion and Future Directions

The N2-Phenyl-2,4-quinazolinediamine hydrochloride scaffold remains a highly valuable platform for the design of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships discussed in this guide is essential for the rational design of new drug candidates. Future research in this area will likely focus on:

-

Targeting Resistance Mutations: Developing next-generation inhibitors that are active against clinically relevant resistance mutations in kinases like EGFR.

-

Improving Selectivity: Designing inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities.

-

Exploring Novel Kinase Targets: Applying the SAR knowledge of this scaffold to inhibit other therapeutically relevant kinases beyond the EGFR family.

By leveraging the principles outlined in this guide, researchers can continue to innovate and develop novel N2-Phenyl-2,4-quinazolinediamine-based therapies for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

- An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. (n.d.).

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.).

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (n.d.).

- FDA approved quinazoline derivatives as anticancer drugs. - ResearchGate. (n.d.).

- Biological Applications of Quinazolinone Analogues: A Review - ResearchGate. (2025).

- Recent advances in the biological activity of quinazoline - ResearchGate. (2023).

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).

- Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) inhibitors - PubMed. (2011).

- Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines - NIH. (n.d.).

- Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor - ResearchGate. (2020).

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Discovery and Medicinal Chemistry of N2,N4-Disubstituted Quinazoline-2,4-diamines

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1] Its structural rigidity, combined with the ability to present substituents in a well-defined three-dimensional space, allows for high-affinity interactions with a multitude of biological targets. This has led to the classification of the quinazoline moiety as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated classes of proteins.[2] From approved anticancer agents like gefitinib and erlotinib to antihypertensives such as prazosin, the quinazoline core is a recurring motif in clinically successful pharmaceuticals.[2]

Within this broad and pharmacologically significant family, the N2,N4-disubstituted quinazoline-2,4-diamine scaffold has emerged as a particularly fruitful area of investigation. This guide provides a detailed technical overview of the discovery, synthesis, and biological evaluation of this chemical class, with a focus on the underlying scientific principles and experimental methodologies that have driven its development. While a specific, landmark discovery of "N2-Phenyl-2,4-quinazolinediamine hydrochloride" as a singular event is not prominently documented, the history of this class of compounds is one of iterative design and exploration, primarily in the context of anti-infective and anticancer research.

Synthetic Strategies: Building the Quinazoline-2,4-diamine Core

The construction of the N2,N4-disubstituted quinazoline-2,4-diamine scaffold is a well-established synthetic sequence in medicinal chemistry, prized for its reliability and adaptability. The general approach allows for the introduction of diverse substituents at the N2 and N4 positions, facilitating the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

The most common and logical pathway begins with a substituted anthranilic acid and proceeds through a series of robust chemical transformations. The causality behind this multi-step process is rooted in the differential reactivity of the quinazoline core's positions, which chemists have exploited to achieve selective substitution.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a synthesized representation of common procedures described in the literature, such as those used in the preparation of antileishmanial quinazolines.[3]

Step 1: Synthesis of Quinazoline-2,4-dione (b) from Anthranilic Acid (a)

-

To a stirred suspension of anthranilic acid (1.0 eq) in a suitable high-boiling solvent (e.g., nitrobenzene or simply neat), add urea (2.0-3.0 eq).

-

Heat the reaction mixture to 180-200 °C for 4-6 hours. The evolution of ammonia gas will be observed.

-

Cool the reaction mixture to room temperature. The solid product is typically triturated with a solvent like ethanol or acetone to remove impurities.

-

Filter the solid, wash with ethanol, and dry under vacuum to yield the quinazoline-2,4-dione.

-

Rationale: This cyclization is a condensation reaction where the amino group of anthranilic acid attacks one carbonyl of urea, and the carboxylic acid attacks the other, leading to the formation of the heterocyclic ring system after dehydration and ammonia elimination.

-

Step 2: Synthesis of 2,4-Dichloroquinazoline (c)

-

To the quinazoline-2,4-dione (1.0 eq), add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) and a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline).

-

Reflux the mixture for 3-5 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is filtered, washed thoroughly with cold water until neutral, and dried.

-

Rationale: The hydroxyl groups of the tautomeric dione form are converted into excellent leaving groups (chlorophosphates) by POCl₃, which are then displaced by chloride ions, yielding the highly reactive dichloro intermediate.

-

Step 3 & 4: Sequential Amination to Yield N2,N4-Disubstituted Quinazoline-2,4-diamine (e)

-

Dissolve the 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile.

-

Add the first amine (R¹-NH₂, 1.1 eq) and a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

-

Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours. The C4 position is significantly more electrophilic and reacts preferentially.

-

Monitor the formation of the 4-amino-2-chloroquinazoline intermediate (d) by TLC.

-

Without isolating the intermediate, add the second amine (R²-NH₂, 1.5-2.0 eq) to the reaction mixture.

-

Heat the reaction at a higher temperature (e.g., 80-120 °C or under microwave irradiation) for 6-24 hours.

-

After cooling, the product is typically isolated by precipitation upon addition of water, followed by filtration. Purification is achieved by column chromatography or recrystallization.

-

Rationale: The C4 position of 2,4-dichloroquinazoline is more susceptible to nucleophilic aromatic substitution than the C2 position. This difference in reactivity allows for a controlled, stepwise addition of two different amines, which is fundamental for building chemical diversity.

-

Biological Investigations and Mechanism of Action

The N2,N4-disubstituted quinazoline-2,4-diamine scaffold has been explored for a range of biological activities, with notable efforts in the field of anti-infective agents.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Researchers have identified N2,N4-disubstituted quinazolines as a promising class of antileishmanial agents.[3]

A key study investigated a series of these compounds against Leishmania donovani and Leishmania amazonensis. The structure-activity relationship (SAR) exploration revealed that specific combinations of substituents at the N2 and N4 positions were crucial for potent activity. For instance, compounds with an N2-benzyl-N4-alkyl/phenyl or an N2-isopropyl-N4-furfuryl substitution pattern demonstrated submicromolar efficacy.[3]

Table 1: Representative Antileishmanial and Cytotoxicity Data

| Compound ID | N2-Substituent | N4-Substituent | L. donovani EC₅₀ (nM) | J774A.1 Cytotoxicity EC₅₀ (nM) |

| 1 | Isopropyl | Furfuryl | 150 ± 20 | >10,000 |

| 2 | Benzyl | Phenyl | 200 ± 30 | 8,500 ± 500 |

| Miltefosine | - | - | 70 ± 10 | 12,000 ± 1,000 |

| Amphotericin B | - | - | 40 ± 9 | - |

Data synthesized from values presented in related studies for illustrative purposes.[3]

Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A frequently proposed mechanism of action for this class of compounds is the inhibition of dihydrofolate reductase (DHFR).[3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. Both parasites and cancer cells have a high demand for DNA synthesis and replication, making DHFR an attractive therapeutic target.

The structural similarity of the 2,4-diaminopyrimidine core (present within the quinazoline structure) to the natural substrate of DHFR, dihydrofolate, allows these compounds to act as competitive inhibitors.

Experimental validation for this mechanism often involves competition assays. For example, the antileishmanial activity of these quinazolines can be tested in media with and without supplemental folinic acid. If the compounds are indeed DHFR inhibitors, their efficacy should be significantly reduced in the presence of folinic acid, which bypasses the need for DHFR activity.[3]

Conclusion and Future Directions

The N2,N4-disubstituted quinazoline-2,4-diamine scaffold represents a versatile and pharmacologically relevant class of molecules. While the specific history of N2-Phenyl-2,4-quinazolinediamine hydrochloride is not that of a singular breakthrough discovery, the collective body of research on this scaffold showcases a classic medicinal chemistry approach: a robust and flexible synthesis enabling the systematic exploration of structure-activity relationships against critical therapeutic targets. The journey of these compounds from initial synthesis to potent antileishmanial agents via proposed DHFR inhibition highlights the power of rational drug design. Future work will likely focus on further optimizing the potency and selectivity of these compounds, improving their pharmacokinetic properties, and exploring their potential against other therapeutic targets, such as protein kinases, where the quinazoline core has also proven to be highly effective.[4]

References

-

Title: Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines as potential antifilarial agents Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Steps involved in synthesis of 3-(benzylideneamino)-2-phenyl quinazolin-4(3H) Source: ResearchGate URL: [Link]

-

Title: Synthesis and Reactivity of[3][5][6]Triazolo-annelated Quinazolines Source: Molecules URL: [Link]

-

Title: Synthesis of quinazolines from 2-(phenyl-ethynyl)aniline and benzonitriles. Source: ResearchGate URL: [Link]

-

Title: Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity Source: Molecules URL: [Link]

-

Title: Quinazolinones, the Winning Horse in Drug Discovery Source: Molecules URL: [Link]

-

Title: 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Quinazoline synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis and pharmacological investigation of novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones as a new class of H1-antihistaminic agents Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy Source: Frontiers in Pharmacology URL: [Link]

-

Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor Source: European Journal of Medicinal Chemistry URL: [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N2-1H-benzimidazol-2-yl-N4-phenyl-2,4-pyrimidinediamines and N2-1H-benzimidazol-2-yl-5,6,7,8-tetrahydro-N4-phenyl-2,4-quinazolinediamines as potential antifilarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Reactivity of [1,2,4]Triazolo-annelated Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

N2-Phenyl-2,4-quinazolinediamine Hydrochloride: A Comprehensive Technical Guide to its Therapeutic Potential

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological versatility.[1][2] This technical guide focuses on N2-Phenyl-2,4-quinazolinediamine hydrochloride, a specific derivative within the broader class of N2,N4-disubstituted quinazoline-2,4-diamines. While direct studies on this exact hydrochloride salt are limited, this document synthesizes the wealth of data on closely related analogues to provide a comprehensive overview of its potential therapeutic applications. We will delve into its synthetic pathways, explore putative mechanisms of action in oncology, inflammation, neuroprotection, and infectious diseases, and provide detailed experimental protocols for its characterization and evaluation. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this promising chemical entity.

Introduction: The Quinazoline Scaffold as a Privileged Structure

Quinazoline and its derivatives are heterocyclic compounds that have garnered significant attention in drug discovery due to their wide array of biological activities.[1][2] The fusion of a benzene ring and a pyrimidine ring creates a rigid bicyclic system that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. Several quinazoline-based drugs are already on the market, highlighting the clinical relevance of this scaffold.[2] The 2,4-diaminoquinazoline core, in particular, has been a fertile ground for the development of novel therapeutic agents. This guide will focus on the potential of N2-Phenyl-2,4-quinazolinediamine hydrochloride, a member of this promising class of compounds.

Synthetic Strategies for N2,N4-Disubstituted Quinazoline-2,4-diamines

The synthesis of N2,N4-disubstituted quinazoline-2,4-diamines is a well-established process, typically involving a multi-step sequence. A common and efficient method starts from commercially available anthranilic acids.[3]

General Synthetic Pathway

The synthesis generally proceeds as follows:

-

Cyclization: Anthranilic acid is cyclized with urea to form a quinazoline-2,4-dione intermediate.[3]

-

Chlorination: The dione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield a 2,4-dichloroquinazoline.[3]

-

Sequential Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 2 and 4 positions are sequentially substituted with amines. The substitution at the 4-position is generally more facile and occurs under milder conditions than at the 2-position.[4]

Caption: General synthetic route for N2-Phenyl-2,4-quinazolinediamine.

Detailed Experimental Protocol: Synthesis of a Representative N2,N4-Disubstituted Quinazoline-2,4-diamine

This protocol is adapted from established procedures for the synthesis of analogous compounds.[3][5]

Step 1: Synthesis of Quinazoline-2,4-dione

-

A mixture of anthranilic acid (1 eq) and urea (3 eq) is heated at 190-200°C for 1 hour.

-

The reaction mixture is cooled to room temperature, and the solid residue is washed with water and then ethanol to yield the quinazoline-2,4-dione.

Step 2: Synthesis of 2,4-Dichloroquinazoline

-

Quinazoline-2,4-dione (1 eq) is refluxed in phosphorus oxychloride (10 eq) for 12-16 hours.[5]

-

The excess POCl3 is removed under reduced pressure.

-

The residue is poured onto crushed ice with stirring.

-

The resulting precipitate, 2,4-dichloroquinazoline, is filtered, washed with cold water, and dried.

Step 3: Synthesis of N4-Phenyl-2-chloro-4-quinazolinediamine

-

To a solution of 2,4-dichloroquinazoline (1 eq) in a suitable solvent (e.g., dichloromethane), aniline (1 eq) is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 30 minutes.[5]

-

The precipitate is filtered, washed with the solvent, and dried to obtain the product.

Step 4: Synthesis of N2-Phenyl-N4-substituted-2,4-quinazolinediamine

-

A mixture of the N4-substituted-2-chloro-4-quinazolinediamine (1 eq), the desired amine for the N2 position (in this case, aniline) (1.1 eq), and a base such as triethylamine (1.1 eq) in a solvent like absolute ethanol is refluxed for 24 hours.[5]

-

The solvent is evaporated, and the residue is purified by column chromatography to yield the final product.

Step 5: Hydrochloride Salt Formation

-

The purified N2-Phenyl-2,4-quinazolinediamine is dissolved in a suitable solvent (e.g., ethanol).

-

A solution of hydrochloric acid in the same solvent is added dropwise with stirring.

-